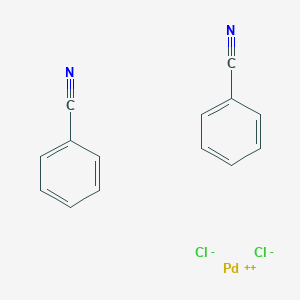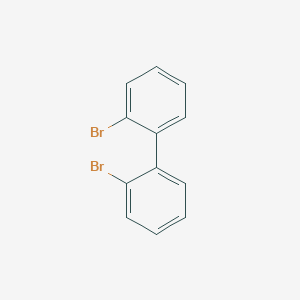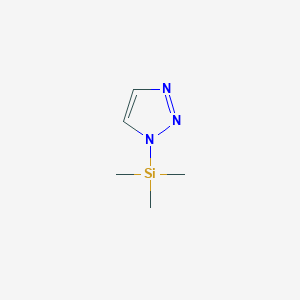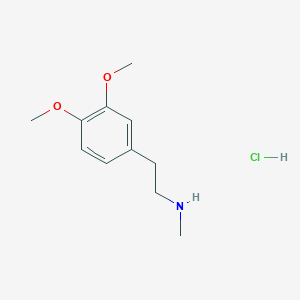
Molybdenum dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum dimer is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is composed of two molybdenum atoms that are bonded together, forming a stable dimer. Molybdenum dimer has been synthesized using various methods, and its properties have been extensively studied.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
Molybdenum dimers have been explored for their potential as catalysts in various chemical reactions. For instance, a study revealed the catalytic capability of a molybdenum (Mo(IV)) dimer in the hydrogenolysis of carbon-sulfur bonds (Dubois, 1983). Another research focused on the formation of new rectangular clusters containing tetrametal analogs of cyclobutadiyne through the reactivity of activated quadruply bonded molybdenum dimers (McGinnis, Ryan, & McCarley, 1978).
Photoionization and Bond Energies
In the field of photoionization spectroscopy, molybdenum dimers have been studied to determine their ionization potentials and bond energies. This research aids in understanding the electronic structure and bonding characteristics of such dimers (Simard, Lebeault-Dorget, Marijnissen, & Meulen, 1998).
Molecular Structure Analysis
Molybdenum dimers have been characterized for their unique molecular structures. For example, studies have been conducted on the structure of the paramagnetic μ-oxo dimer of molybdenum(V) in hydrochloric acid solutions, providing valuable insights into the molecular configuration and bonding of such dimers (Yokoi et al., 1989).
Synthesis of Nanomaterials
Molybdenum dimers play a role in the synthesis of advanced nanomaterials. For instance, the synthesis of a heteropentanuclear metal string complex with molybdenum dimer units connected by a nickel ion has been reported, highlighting the potential of molybdenum dimers in creating novel nanocomposites (Hung et al., 2016).
Biomedical Applications
Some studies have explored the use of molybdenum-based nanomaterials in various biomedical applications such as therapeutic, bioimaging, and biosensing. These studies underscore the versatility of molybdenum compounds in diverse fields (Yadav et al., 2018).
Enzymatic and Biochemical Functions
Research has been conducted on the role of molybdenum dimers in enzymatic and biochemical processes, such as the structure of the molybdenum site of dimethyl sulfoxide reductase, contributing to our understanding of molybdenum's role in biological systems (George et al., 1999).
Propiedades
Número CAS |
12596-54-2 |
|---|---|
Nombre del producto |
Molybdenum dimer |
Fórmula molecular |
Mo2 |
Peso molecular |
191.9 g/mol |
InChI |
InChI=1S/2Mo |
Clave InChI |
ZGHDMISTQPRNRG-UHFFFAOYSA-N |
SMILES |
[Mo]=[Mo] |
SMILES canónico |
[Mo]=[Mo] |
Sinónimos |
Molybdenum dimer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
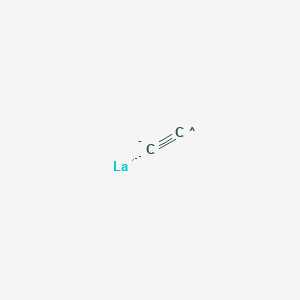
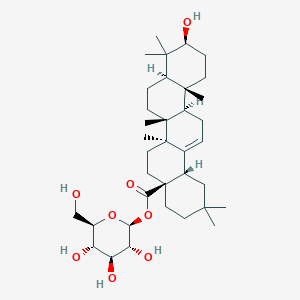

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
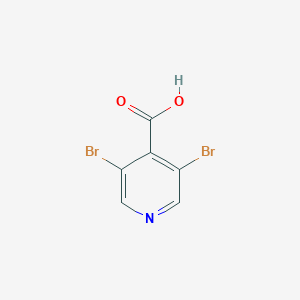
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
